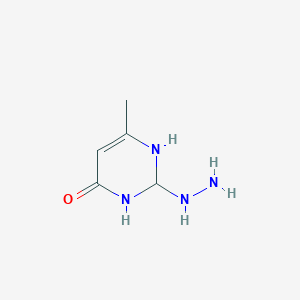
2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of hydrazine derivatives with appropriate pyrimidine precursors. Common synthetic routes may include:
Condensation reactions: Using hydrazine hydrate with 6-methyl-2,3-dihydropyrimidin-4(1H)-one under reflux conditions.
Cyclization reactions: Involving the formation of the pyrimidine ring through cyclization of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield hydrazone derivatives.
Reduction: Could produce hydrazine derivatives.
Substitution: Results in various substituted pyrimidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development for its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Inhibit enzyme activity: By binding to the active site.
Modulate receptor function: Through agonistic or antagonistic effects.
Alter metabolic pathways: By interfering with key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinylpyrimidine: Lacks the methyl group at the 6-position.
6-Methylpyrimidin-4(1H)-one: Does not have the hydrazinyl group.
2,4-Dihydroxypyrimidine: Contains hydroxyl groups instead of hydrazinyl and methyl groups.
Uniqueness
2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both hydrazinyl and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one is a nitrogen-containing heterocyclic compound belonging to the dihydropyrimidine class. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, antitumor, and antioxidant properties. The structural features of this compound make it a promising candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is C₅H₁₀N₄O, with a molecular weight of approximately 142.16 g/mol. The compound's structure includes a hydrazine group that contributes to its biological activity and potential interactions with various biological targets .
Antibacterial Activity
Research has demonstrated that compounds within the dihydropyrimidine class exhibit significant antibacterial properties. In studies evaluating the antibacterial efficacy of related compounds, derivatives of this compound were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed potent antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 8 to 200 ppm depending on the specific structure of the derivative .
| Compound Derivative | MIC (ppm) | Bacterial Strain |
|---|---|---|
| 2-Hydrazinyl Derivative A | 8 | Staphylococcus aureus |
| 2-Hydrazinyl Derivative B | 15 | Escherichia coli |
| 2-Hydrazinyl Derivative C | 200 | Salmonella typhi |
Antifungal Activity
In addition to antibacterial properties, 2-hydrazinyl derivatives have also shown antifungal activity. Compounds were tested against Candida albicans, with some derivatives exhibiting effective inhibition at concentrations similar to those required for bacterial strains. The structure-activity relationship (SAR) indicated that modifications in the hydrazine moiety could enhance antifungal potency .
Antioxidant Activity
The antioxidant potential of this compound was evaluated through various assays measuring free radical scavenging activity. Certain derivatives demonstrated significant antioxidant capabilities, with one compound achieving an IC50 value of 1.1 μM, indicating strong activity compared to standard antioxidants .
Case Study: Urease Inhibition
A study focused on the urease inhibitory activity of pyrimidine derivatives found that several compounds related to this compound exhibited superior inhibition compared to standard thiourea (IC50 = 21.25 ± 0.15 µM). The most potent derivatives had IC50 values ranging from 3.70 ± 0.5 to 20.14 ± 0.1 µM, suggesting potential applications in treating conditions associated with urease activity .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that the presence of electron-donating groups at specific positions on the pyrimidine ring significantly influenced biological activity. For instance, compounds with methoxy or methyl substitutions displayed enhanced antibacterial and antifungal activities compared to their unsubstituted counterparts .
Properties
CAS No. |
887570-24-3 |
|---|---|
Molecular Formula |
C5H10N4O |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2-hydrazinyl-6-methyl-2,3-dihydro-1H-pyrimidin-4-one |
InChI |
InChI=1S/C5H10N4O/c1-3-2-4(10)8-5(7-3)9-6/h2,5,7,9H,6H2,1H3,(H,8,10) |
InChI Key |
DJXHPRSNIXQISY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(N1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















